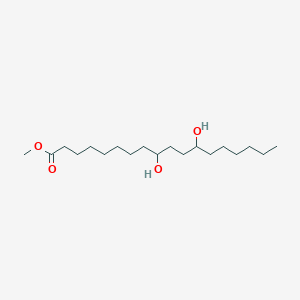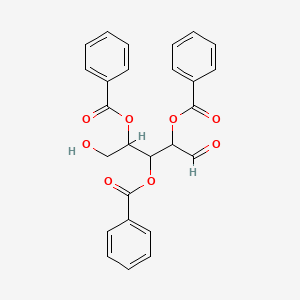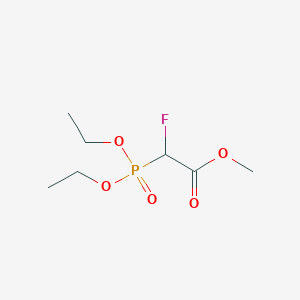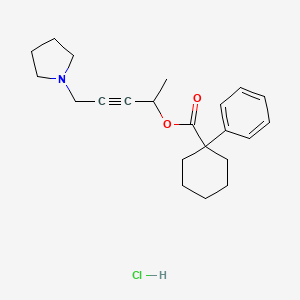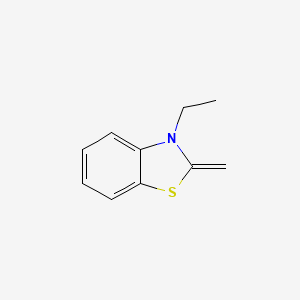
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-methoxyphenyl isocyanate with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, which are then subjected to further reactions without additional purification steps .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole compounds .
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to altered cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
2-Methoxyphenylacetic acid: Employed in the synthesis of various organic compounds.
Uniqueness
2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is unique due to its indole core, which imparts specific chemical properties and biological activities
Propiedades
Número CAS |
25410-77-9 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-oxidoindol-1-ium-3-one |
InChI |
InChI=1S/C15H11NO3/c1-19-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16(14)18/h2-9H,1H3 |
Clave InChI |
BGXMGRGMCDJTTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)

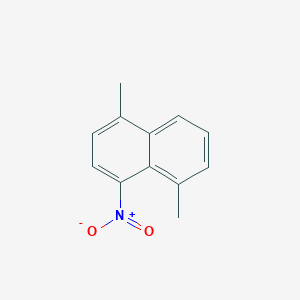
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
